7-(2,5-dimethoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(2,5-Dimethoxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
The synthesis of 7-(2,5-dimethoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
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Formation of the Pyrido[2,3-d]pyrimidine Core: : The pyrido[2,3-d]pyrimidine core is synthesized through a multi-step process involving the condensation of pyridine and pyrimidine derivatives. This step often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the reaction .
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Introduction of Functional Groups: : The trifluoromethyl group is introduced through a selective trifluoromethylation reaction, which can be achieved using reagents such as Togni Reagent I under controlled conditions . The mercapto group is typically introduced through a nucleophilic substitution reaction, while the dimethoxyphenyl group is added via a coupling reaction .
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Final Assembly: : The final step involves the assembly of the functionalized intermediates to form the target compound. This step may require purification techniques such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
7-(2,5-Dimethoxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
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Oxidation: : The mercapto group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
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Reduction: : The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride .
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Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used in these reactions .
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Coupling Reactions: : The dimethoxyphenyl group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures .
Scientific Research Applications
7-(2,5-Dimethoxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
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Medicine: : The compound is being investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors involved in disease processes .
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Industry: : It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-1-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, which may have therapeutic implications .
Comparison with Similar Compounds
7-(2,5-Dimethoxyphenyl)-2-mercapto-1-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
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Pyrazolo[3,4-d]pyrimidine: : This compound is known for its CDK2 inhibitory activity and potential anticancer properties .
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Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: : This derivative has shown significant cytotoxic activities against various cancer cell lines .
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Fused [1,2,3]Triazolo[4ʹ,5ʹ4,5]pyrido[2,3-d]pyrimidine: : These compounds exhibit potent anticancer activity and are being explored for their therapeutic potential .
Properties
IUPAC Name |
7-(2,5-dimethoxyphenyl)-1-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S/c1-23-14-13(15(24)22-16(23)27)10(17(18,19)20)7-11(21-14)9-6-8(25-2)4-5-12(9)26-3/h4-7H,1-3H3,(H,22,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRWRERBXWSGNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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